REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([Li])CCC.C[O:20][B:21](OC)[O:22]C.Cl>>[B:21]([OH:22])([OH:20])[C:6]1[CH:7]=[CH:2][C:3]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C1=CC=CC=C1
|
Name
|
tetrahydrofuran(THF)
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
24.31 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-95 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
at −95° C., and the solution was stirred for 2 hours at −78° C.
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted with ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
B(C=1C=CC(=CC1)C=2C=CC=CC2)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |